Trifluoroacetic anhydride

Acylation kinetics Hydroxy-compound derivatization Trifluoroacetylation

Trifluoroacetic anhydride (TFAA, CAS 407-25-0), a perfluorinated derivative of acetic anhydride with molecular formula C4F6O3 and molar mass 210.03 g/mol , is a colorless, highly volatile liquid characterized by a density of 1.511 g/mL at 20°C and an exceptionally low boiling point of 39.5–40°C. TFAA is a potent electrophilic acylating, dehydrating, and activating reagent widely employed in organic synthesis.

Molecular Formula C4F6O3
Molecular Weight 210.03 g/mol
CAS No. 407-25-0
Cat. No. B123094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetic anhydride
CAS407-25-0
Synonyms2,2,2-Trifluoroacetic Acid 1,1’-Anhydride;  Trifluoroacetic Acid Anhydride;  2,2,2-Trifluoroacetic Anhydride;  Bis(trifluoroacetic) Anhydride;  Hexafluoroacetic Anhydride;  NSC 96965;  Perfluoroacetic Anhydride;  Trifluoroacetic Acid Anhydride;  Trifluoroace
Molecular FormulaC4F6O3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)OC(=O)C(F)(F)F
InChIInChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10
InChIKeyQAEDZJGFFMLHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetic Anhydride (TFAA, CAS 407-25-0): Procurement-Oriented Baseline Profile for Scientific Evaluation


Trifluoroacetic anhydride (TFAA, CAS 407-25-0), a perfluorinated derivative of acetic anhydride with molecular formula C4F6O3 and molar mass 210.03 g/mol [1], is a colorless, highly volatile liquid characterized by a density of 1.511 g/mL at 20°C and an exceptionally low boiling point of 39.5–40°C [2]. TFAA is a potent electrophilic acylating, dehydrating, and activating reagent widely employed in organic synthesis . Its strong electrophilicity arises from the electron-withdrawing trifluoroacetyl groups, enabling rapid trifluoroacetylation of nucleophiles . TFAA is moisture-sensitive, reacting vigorously with water, and is miscible with common organic solvents including benzene, dichloromethane, diethyl ether, DMF, THF, and acetonitrile [3].

Why Trifluoroacetic Anhydride (CAS 407-25-0) Cannot Be Substituted with Generic Anhydrides: Key Differentiation Drivers for Procurement


Generic acid anhydrides such as acetic anhydride cannot be freely substituted for TFAA due to fundamental differences in electrophilicity, leaving group character, and physicochemical properties that directly govern reaction kinetics, product distribution, and analytical performance. The electron-withdrawing trifluoromethyl groups in TFAA confer markedly enhanced electrophilicity compared to non-fluorinated anhydrides, enabling acylation rates that differ by orders of magnitude under comparable conditions [1]. Furthermore, TFAA-derived trifluoroacetyl protecting groups exhibit distinct stability profiles and chromatographic behavior relative to acetyl counterparts, while TFAA participates in chemoselective transformations—such as primary amide dehydration and Swern-type oxidations—that proceed with different temperature tolerances and side-product profiles than alternative reagents [2][3]. Substitution without accounting for these quantitative performance differences introduces significant risks of incomplete conversion, altered selectivity, or analytical method failure. The evidence items below document specific, quantifiable differentiation dimensions that inform scientific selection.

Trifluoroacetic Anhydride (CAS 407-25-0): Comparative Quantitative Evidence for Scientific Selection


Trifluoroacetylation Rate Advantage Over Acetyl Trifluoroacetate in Hydroxy-Compound Derivatization

In the trifluoroacetylation of alcohols and phenols in carbon tetrachloride, trifluoroacetic anhydride (TFAA) reacts much more rapidly than acetyl trifluoroacetate, the mixed anhydride intermediate [1]. This kinetic advantage is critical for achieving complete conversion in analytical derivatization and synthetic protection steps. Pyridine bases are effective catalysts for phenol trifluoroacetylation with TFAA but not for alcohols or thiophenol, providing chemoselectivity options not available with the mixed anhydride [1].

Acylation kinetics Hydroxy-compound derivatization Trifluoroacetylation

Enhanced Derivative Volatility and Reduced GC Analysis Time Compared to Acetic Anhydride Derivatization

In chiral GC analysis of proline enantiomers using an Astec CHIRALDEX® G-TA column, derivatization with TFAA produced more volatile derivatives than those obtained with acetic anhydride, resulting in a shorter analysis time [1]. Additionally, the choice of acetylation reagent (TFAA vs. acetic anhydride) enabled enantioreversal—the inversion of D- and L-enantiomer elution order—which is a valuable analytical tool for trace enantiomer quantification [1].

Gas chromatography Amino acid analysis Derivatization Enantioresolution

Temperature Flexibility in Swern-Type Oxidations: Operational Window of -50°C to 30°C vs. -60°C Requirement for Oxalyl Chloride

TFAA can be used in place of oxalyl chloride for DMSO activation in Swern-type alcohol oxidations, with a significantly broader and more accessible operational temperature range. While oxalyl chloride-based Swern oxidations require cryogenic conditions (typically −78°C) to prevent side reactions due to the instability of the chlorosulfonium salt intermediate above −60°C [1], TFAA-activated DMSO oxidations can be performed at temperatures from −50°C up to 30°C [2][3]. In microscale flow systems, TFAA-mediated Swern oxidations have been successfully conducted at −20 to 20°C with residence times under 1 second, enabling room-temperature operation that is unattainable with oxalyl chloride [2]. However, TFAA conditions may exhibit increased side-product formation compared to oxalyl chloride in some substrate contexts [1].

Alcohol oxidation Swern oxidation DMSO activation Flow chemistry

Catalytic Efficiency in Primary Amide Dehydration: Gibbs Free Energy Barrier Reduction Exceeding 40 kcal/mol with TFAA-Pyridine Cocatalyst

In the dehydration of heptafluoro-iso-butyramide to heptafluoro-iso-butyronitrile (an environmentally friendly SF6 replacement gas), density functional theory (DFT) calculations reveal that TFAA efficiently catalyzes the unimolecular dehydration both kinetically and thermodynamically [1]. The synergistic effect of a TFAA/pyridine co-catalyst system reduces the Gibbs free energy barrier by more than 40 kcal/mol at a TFAA:2Py stoichiometric ratio compared to uncatalyzed dehydration [1]. Pyridine functions by abstracting hydrogen to form pyridinium hydrogen, further lowering the rate-determining step barrier [1].

Amide dehydration Nitrile synthesis Computational chemistry Catalysis

Tryptophan Derivatization Selectivity: Concentration-Dependent Control of Mono- vs. Diacylation for Single-Peak GC Analysis

In the GC analysis of amino acids as N(O,S)-trifluoroacetyl n-propyl esters, TFAA concentration critically determines the derivatization outcome for tryptophan. At TFAA concentrations below 66.6%, both mono- and diacyl derivatives of tryptophan n-propyl ester are formed, producing multiple chromatographic peaks. At TFAA concentrations above 66.6%, only the diacylated form is produced, yielding a single, quantifiable peak [1]. This concentration-dependent selectivity is specific to tryptophan among proteinogenic amino acids and is essential for accurate quantification. Additionally, maintaining a small amount of TFAA in the injection solvent prevents partial breakdown of the O-TFA bond in tyrosine derivatives, though co-injection of TFAA diminishes response for certain other amino acids [1].

Amino acid analysis GC derivatization Tryptophan quantification Analytical chemistry

Industrial-Scale Production Feasibility: 99% Yield and >99.9% Purity Demonstrated in Large-Scale Distillation Process

A patent-described industrial process for TFAA production via reaction of trifluoroacetic acid with 65% oleum at 130°C, followed by continuous distillation, achieves a product yield of 99% (64.9 kg from 70.5 kg trifluoroacetic acid) with purity exceeding 99.9% [1]. The low boiling point of TFAA (39.5°C) enables efficient continuous distillation directly from the reaction mixture [2], a critical advantage over higher-boiling anhydrides like acetic anhydride (139.8°C) that require more energy-intensive separation. This combination of high yield and ultra-high purity in a scalable process supports reliable supply chain economics.

Process chemistry Large-scale synthesis Anhydride manufacturing Quality specifications

Trifluoroacetic Anhydride (CAS 407-25-0): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chiral Amino Acid Analysis by Gas Chromatography Requiring Enhanced Volatility and Enantioreversal Capability

Analytical laboratories performing chiral GC separation of amino acid enantiomers benefit from TFAA derivatization over acetic anhydride. As demonstrated in proline enantioresolution studies, TFAA produces more volatile N-trifluoroacetyl derivatives than N-acetyl counterparts, resulting in shorter GC retention times and accelerated analytical throughput [1]. Furthermore, the choice between TFAA and acetic anhydride derivatization enables enantioreversal—the controlled inversion of D- and L-enantiomer elution order—which is a valuable technique for quantifying trace enantiomers in the presence of a dominant antipode [1]. This application scenario is particularly relevant for quality control in pharmaceutical amino acid and peptide manufacturing, where chiral purity is a critical specification.

Temperature-Flexible Alcohol Oxidation in Flow Chemistry and Batch Processes Without Cryogenic Infrastructure

Research and process development groups seeking to implement Swern-type alcohol oxidations without cryogenic cooling should select TFAA over oxalyl chloride. While oxalyl chloride-mediated Swern oxidations require sustained operation at −60°C to −78°C to prevent side reactions [2], TFAA-activated DMSO oxidation proceeds effectively from −50°C up to 30°C [3]. In microscale continuous flow systems, TFAA enables room-temperature Swern oxidations with residence times under 1 second [3]. This temperature flexibility reduces capital equipment requirements for cryogenic cooling, lowers operational energy costs, and facilitates integration into automated flow chemistry platforms. The trade-off—potentially increased side-product formation in certain substrate classes—must be evaluated during method development [2].

High-Efficiency Nitrile Synthesis via Primary Amide Dehydration for Electronic Materials and Specialty Chemicals

Manufacturers of fluorinated nitriles for electronic materials applications—such as heptafluoro-iso-butyronitrile as an SF6 replacement in high-voltage electrical equipment—benefit from TFAA's exceptional catalytic efficiency in primary amide dehydration. DFT calculations demonstrate that a TFAA/pyridine co-catalyst system reduces the Gibbs free energy barrier for this transformation by more than 40 kcal/mol compared to uncatalyzed dehydration [4]. This dramatic barrier reduction translates to faster reaction kinetics, lower energy input requirements, and improved process economics at industrial scale. TFAA's role as both dehydrating agent and source of recyclable trifluoroacetic acid byproduct further enhances atom efficiency [4].

Quantitative Amino Acid Profiling Requiring Tryptophan-Specific Derivatization Control

Analytical laboratories conducting quantitative amino acid profiling by GC must maintain TFAA concentrations at or above 66.6% during derivatization to ensure tryptophan is converted exclusively to its diacylated form, producing a single chromatographic peak [5]. Below this threshold, mixtures of mono- and diacyl derivatives form, compromising quantification accuracy. This concentration-dependent selectivity is specific to tryptophan and must be incorporated into standard operating procedures. Additionally, for tyrosine analysis, maintaining a small amount of TFAA in the injection solvent prevents O-TFA bond breakdown, though co-injection diminishes response for certain other amino acids [5]. This application scenario is critical for proteomics, metabolomics, and clinical amino acid analysis laboratories requiring validated, reproducible quantitative methods.

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